Cas no 828-01-3 (DL-3-Phenyllactic acid)

DL-3-Phenyllactic acid structure
DL-3-Phenyllactic acid structure
Produktname:DL-3-Phenyllactic acid
CAS-Nr.:828-01-3
MF:C9H10O3
MW:166.173902988434
MDL:MFCD00065928
CID:83114
PubChem ID:24898830

DL-3-Phenyllactic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • dl-3-phenyllactic acid
    • DL-?-Phenyllactic acid ()-2-Hydroxy-3-phenylpropionic acid
    • (+/-)-3-Phenyllactic acid
    • (+/-)-2-Hydroxy-3-phenylpropionic acid
    • DL-3-Phenyllactic acid, (DL-2-Hydroxy-3-phenylpropionic acid)
    • 2-Hydroxy-3-phenylpropanoic acid
    • DL-BETA-PHENYLLACTIC ACID
    • DL-ß-Phenyllactic acid
    • DL-β-Phenyllactic acid
    • 3-Phenyl-2-hydroxypropanoic acid
    • 3-Phenyllactic acid
    • DL-2-Hydroxy-3-phenylpropionic acid
    • 2-Hydroxy-3-phenylpropionic acid
    • 3-phenyllactate
    • 2-hydroxy-3-phenyl-propionic acid
    • (+-)-3-Phenyllactic acid
    • DL-Phenyllactic acid
    • beta-Phenyllactic acid
    • Ba 2653
    • Benzenepropanoic acid, .alpha.-hydroxy-
    • (RS)-2-Hydroxy-3-phenyl-propionic acid
    • VOXXWSYKYCBWHO-UHFFFAOYSA-N
    • L-beta-Phenyllactic acid
    • b-phenyllactic acid
    • DL-3-Phenyllactic
    • Benzenepropanoic acid, α-hydroxy-, (±)- (ZCI)
    • Lactic acid, 3-phenyl-, DL- (8CI)
    • Lactic acid, β-phenyl- (2CI)
    • α-Hydroxybenzenepropanoic acid (ACI)
    • (RS)-3-Phenyllactic acid
    • (±)-2-Hydroxy-3-phenylpropanoic acid
    • (±)-3-Phenyllactic acid
    • (±)-β-Phenyllactic acid
    • NSC 2627
    • phenylenolpyruvate
    • Rac-Phenyllactic acid
    • α-Hydroxy-β-phenylpropionic acid
    • α-Hydroxyphenylpropanoic acid
    • β-Phenyllactic acid
    • b-Phenyllactate
    • DL-3-Phenyllactate
    • 3-Phenyl-2-hydroxypropionic acid
    • EINECS 212-580-4
    • DL-2-Hydroxy-3-phenylpropionate
    • ?-PHENYLLACTIC ACID
    • (2rs)-2-hydroxy-3-phenylpropanoic acid
    • HY-W017162
    • 3-Phenyl-2-hydroxypropanoate
    • AM20060840
    • FT-0624395
    • SC6T4O59BK
    • CS-W017878
    • Z788000648
    • SY036063
    • NSC2627
    • (1)-3-Phenyllactic acid
    • Benzenepropanoic acid, .alpha.-hydroxy-, (S)-
    • FT-0627624
    • Lactic acid, 3-phenyl-
    • EN300-124810
    • DL-b-Phenyllactate
    • a-Hydroxybenzenepropanoic acid
    • 8C1DB5C8-C19C-4963-8F3E-B683EAB4B04F
    • (+/-)-2-Hydroxy-3-phenylpropanoic acid
    • 2-Hydroxy-3-phenylpropionate
    • F9995-2643
    • Benzenepropanoic acid, a-hydroxy-
    • SY020879
    • AS-19567
    • Lactic acid, 3-phenyl-, DL-
    • 2-hydroxy-3-phenyl-propanoic acid
    • 2-Hydroxy-3-phenylpropanoic acid #
    • MFCD00065928
    • DL-.beta.-Phenyllactic acid
    • NS00079831
    • DL-.alpha.-Hydroxycinnamic acid
    • alpha-Hydroxybenzenepropanoic acid
    • alpha-Hydroxybenzenepropanoate
    • SY021341
    • DL-alpha-Hydroxycinnamic acid
    • NSC-2627
    • (R)-2-Hydroxy-3-phenyl-propionic acid
    • A840451
    • SCHEMBL57558
    • CHEBI:25998
    • a-Hydroxybenzenepropanoate
    • Q10395585
    • DTXSID30862436
    • DL-beta-Phenyllactate
    • 828-01-3
    • 156-05-8
    • DL-b-Phenyllactic acid
    • beta-Phenyllactate
    • AKOS009103896
    • 3-PHENYL-DL-LACTIC ACID
    • DL-3-Phenyllactic acid, >=98%
    • AC1610
    • D-beta-Phenyllactic acid
    • (RS)-2-hydroxy-3-phenyl propanoic acid
    • AI3-50440
    • DL--Phenyllactic acid
    • Benzenepropanoic acid, alpha-hydroxy-
    • W-203882
    • UNII-SC6T4O59BK
    • FT-0625405
    • CHEMBL1778420
    • Benzyl-glycolic Acid
    • (S)-2-Hydroxy-3-phenyl-propionic acid
    • beta-phenyl lactic acid
    • DB-056660
    • DB-011663
    • D-(+)-Phenyllactic acid
    • (A+/-)-3-Phenyllactic acid
    • (R)-3-Phenyllactic acid; (R)-2-Hydroxy-3-phenylpropionic acid
    • DL-3-Phenyllactic acid
    • MDL: MFCD00065928
    • Inchi: 1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)
    • InChI-Schlüssel: VOXXWSYKYCBWHO-UHFFFAOYSA-N
    • Lächelt: O=C(C(CC1C=CC=CC=1)O)O
    • BRN: 2209791

Berechnete Eigenschaften

  • Genaue Masse: 166.06300
  • Monoisotopenmasse: 166.062994
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 150
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 57.5

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.265
  • Schmelzpunkt: 116-117 ºC
  • Siedepunkt: 254.38°C (rough estimate)
  • Flammpunkt: 165.9 °C
  • Brechungsindex: 1.5286 (estimate)
  • PSA: 57.53000
  • LogP: 0.67460
  • Löslichkeit: Nicht bestimmt

DL-3-Phenyllactic acid Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Sicherheitshinweise: S22-S24/25
  • Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.
  • TSCA:Yes

DL-3-Phenyllactic acid Zolldaten

  • HS-CODE:2918199090
  • Zolldaten:

    China Zollkodex:

    2918199090

    Übersicht:

    HS: 2998199090. Sonstiger Alkohol, der andere Oxycarbonsäuren enthält (einschließlich dessen Anhydrid\Acylhalogenid\Peroxide, Peroxysäuren und Derivate dieser Steuernummer). MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2998199090 andere Carbonsäuren mit Alkoholfunktion, jedoch ohne andere Sauerstofffunktion, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:6.5%.General tariff:30.0%

DL-3-Phenyllactic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044383-500g
DL-3-Phenyllactic acid
828-01-3 98%
500g
¥3981.00 2024-07-28
TRC
H953713-500mg
DL-3-phenyllactic acid
828-01-3
500mg
$91.00 2023-05-18
Life Chemicals
F9995-2643-2.5g
2-hydroxy-3-phenylpropanoic acid
828-01-3 95%+
2.5g
$40.0 2023-09-05
Enamine
EN300-124810-100.0g
2-hydroxy-3-phenylpropanoic acid
828-01-3 95.0%
100.0g
$325.0 2025-03-21
Life Chemicals
F9995-2643-10g
2-hydroxy-3-phenylpropanoic acid
828-01-3 95%+
10g
$84.0 2023-09-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018738-5g
DL-3-Phenyllactic acid
828-01-3 98%
5g
¥75 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P113801-1g
DL-3-Phenyllactic acid
828-01-3 ≥98.0%
1g
¥33.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P113801-100g
DL-3-Phenyllactic acid
828-01-3 ≥98.0%
100g
¥1,939.00 2021-05-24
Life Chemicals
F9995-2643-1g
2-hydroxy-3-phenylpropanoic acid
828-01-3 95%+
1g
$21.0 2023-09-05
ChemScence
CS-W017878-10g
DL-3-Phenyllactic acid
828-01-3 99.95%
10g
$50.0 2021-09-02

DL-3-Phenyllactic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Dabco ,  Palladium Solvents: Tetrahydrofuran ;  4 h, 50 psi, rt
Referenz
Improved Preparation of a Key Hydroxylamine Intermediate for Relebactam: Rate Enhancement of Benzyl Ether Hydrogenolysis with DABCO
Yin, Jianguo; et al, Organic Process Research & Development, 2018, 22(3), 273-277

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: NADH ,  Aminotransferase
Referenz
Screening and Constructing a Library of Promoter-5'-UTR Complexes with Gradient Strength in Pediococcus acidilactici
Jia, Yize; et al, ACS Synthetic Biology, 2023, 12(6), 1794-1803

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  1 h, 3 MPa, 70 °C
Referenz
Synthesis of β-phenyllactic acid by catalytic hydrogenation of phenylpyruvic acid
Li, Guang-xing; et al, Hecheng Huaxue, 2002, 10(6), 513-514

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  22 °C
Referenz
1-(2,2-Dimethoxyethyl)-2-isocyanobenzene
Linder, David; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 2 h, 0 °C; overnight, rt
Referenz
Controllable Intramolecular Unactivated C(sp3)-H Amination and Oxygenation of Carbamates
Guo, Qihang; et al, Organic Letters, 2019, 21(4), 880-884

Synthetic Routes 6

Reaktionsbedingungen
1.1 Solvents: Water ;  48 h, pH 6.4, 37 °C
Referenz
Optimization of Lactobacillus plantarum fermentation conditions in producing phenyllactic acid
Yang, Xiao-yuan; et al, Shipin Keji, 2018, 43(9), 19-23

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  22 °C
Referenz
1-(2,2-Dimethoxyethyl)-2-isocyanobenzene
Linder, David; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Routes 8

Reaktionsbedingungen
Referenz
Compounds from Danshen. 6. A modified synthesis of (±)-β-aryllactic acids
Wong, Henry N. C.; et al, Synthesis, 1992, (8), 793-7

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Calcium carbonate ,  Water Solvents: Water
Referenz
The acidic, basic, and α-chymotrypsin-catalyzed hydrolyses of some esters. A kinetic comparison
Bender, Myron L.; et al, Journal of the American Chemical Society, 1955, 77, 4271-5

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ,  Water ;  reflux
Referenz
Modular Access to Quaternary α-Hydroxyl Acetates by Catalytic Cross-Coupling of Alcohols
Zeng, Guangkuo; et al, ACS Catalysis, 2023, 13(3), 2061-2068

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Iridium(2+), [N-[(1S,2S)-2-(amino-κN)-1,2-diphenylethyl]-1,1,1-trifluoromethanes… Solvents: Water
Referenz
New efficient methods for the preparation of natural product derivatives
Reber, Stefan, 2007, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, reflux
1.2 pH 2
Referenz
Pd-catalyzed α-selective C(sp3)-H acetoxylation of amides through an unusual cyclopalladation mechanism
Wang, Meining; et al, Chemical Communications (Cambridge, 2015, 51(15), 3219-3222

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate Catalysts: Tempo Solvents: Water ;  2 h, rt
1.2 Reagents: Amberlite IR 120 ;  0.5 h, rt
Referenz
Electroorganic synthesis in oil-in-water (O/W) nanoemulsion: TEMPO-mediated electrooxidation of amphiphilic alcohols in water
Kuroboshi, Manabu; et al, Tetrahedron, 2009, 65(34), 7177-7185

Synthetic Routes 14

Reaktionsbedingungen
1.1 Catalysts: Iridium(1+), chloro[2-(4,5-dihydro-1H-imidazol-2-yl-κN3)pyridine-κN][(1,2,3,4,5-… Solvents: Water ;  5 min, 80 °C
1.2 Reagents: Formic acid ;  1 min, 80 °C; 4 h, 80 °C
Referenz
Iridium-catalyzed efficient reduction of ketones in water with formic acid as a hydride donor at low catalyst loading
Liu, Ji-tian; et al, Green Chemistry, 2018, 20(9), 2118-2124

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Referenz
Synthesis of danshensu derivatives
Sun, Ju; et al, Hecheng Huaxue, 2010, 18(2), 215-218

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  4 h, rt
1.2 60 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
Referenz
Metal-free one-pot α-carboxylation of primary alcohols
van der Heijden, Gydo; et al, Organic & Biomolecular Chemistry, 2016, 14(41), 9716-9719

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  1 d, rt
Referenz
A stable, convertible isonitrile as a formic acid carbanion [-COOH] equivalent and its application in multicomponent reactions
Kreye, Oliver; et al, Synlett, 2007, (20), 3188-3192

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-(6-phenyl-1,3,5-triazine-2,4-diyl-κN3)bis[P,P-bis… Solvents: tert-Butanol ;  8 h, pH 1, 140 °C
Referenz
Sustainable Synthesis of α-Hydroxycarboxylic Acids by Manganese Catalyzed Acceptorless Dehydrogenative Coupling of Ethylene Glycol and Primary Alcohols
Waiba, Satyadeep; et al, Angewandte Chemie, 2023, 62(10),

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ;  3 h, 0 - 10 °C; 10 °C → rt; overnight, rt; rt → 0 °C
1.2 Reagents: Sulfamic acid ;  0 °C
Referenz
Alternating Sequence Controlled Copolymer Synthesis of α-Hydroxy Acids via Syndioselective Ring-Opening Polymerization of O-Carboxyanhydrides Using Zirconium/Hafnium Alkoxide Initiators
Sun, Yangyang; et al, Journal of the American Chemical Society, 2017, 139(31), 10723-10732

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate Catalysts: Tempo Solvents: Water ;  2.5 h, rt
Referenz
Electroorganic synthesis in oil-in-water nanoemulsion: TEMPO-mediated electrooxidation of amphiphilic alcohols in water
Yoshida, Tomonori; et al, Synlett, 2007, (17), 2691-2694

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 Reagents: Trimethylsilyl peroxide
Referenz
α-Hydroxylation of carboxylic acids and amides using bis(trimethylsilyl)peroxide
Pohmakotr, Manat; et al, Synthetic Communications, 1988, 18(16-17), 2141-6

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
Referenz
Unstable 1,1,2-enetriols as (probable) intermediates in the decarboxylation of α,β-diketo acids
Dahn, Hans; et al, Journal of Organic Chemistry, 1991, 56(9), 3080-2

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
Referenz
Enzymes in organic synthesis. 45. An evaluation of the substrate specificity and asymmetric synthesis potential of the cloned L-lactate dehydrogenase from Bacillus stearothermophilus
Bur, Daniel; et al, Canadian Journal of Chemistry, 1989, 67(6), 1065-70

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Sodium bromide ,  4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (carboxy-terminated poly(p-phenylenebenzobisthiazole)-supported) Solvents: Acetonitrile ,  Water ;  15 min, rt; 1.67 h, 0 °C
Referenz
Electrooxidation of alcohols in an N-oxyl-immobilized rigid network polymer particles/water disperse system
Kubota, Jun; et al, Tetrahedron, 2006, 62(20), 4769-4773

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Manganese-Promoted Regioselective Ring-Opening of 2,3-Epoxy Acid Derivatives: A New Route to α-Hydroxy Acid Derivatives
Concellon, Jose M.; et al, Advanced Synthesis & Catalysis, 2009, 351(13), 2178-2184

Synthetic Routes 26

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt; pH 1 - 2
Referenz
Versatile Biocatalytic C(sp3)-H Oxyfunctionalization for the Site- Selective and Stereodivergent Synthesis of α- and β-Hydroxy Acids
Mao, Yingle; et al, Angewandte Chemie, 2023, 62(33),

Synthetic Routes 27

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  6 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 2
Referenz
Kinetic resolution of mandelate esters via stereoselective acylation catalyzed by lipase PS-30
Chen, Peiran; et al, Tetrahedron Letters, 2014, 55(14), 2290-2294

DL-3-Phenyllactic acid Raw materials

DL-3-Phenyllactic acid Preparation Products

DL-3-Phenyllactic acid Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:828-01-3)DL-3-Phenyllactic acid
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Tiancheng Chemical (Jiangsu) Co., Ltd
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